Bach-EI hydroboration reagent 2.0M

描述

The exact mass of the compound Borane N-ethyl-N-isopropylaniline complex is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

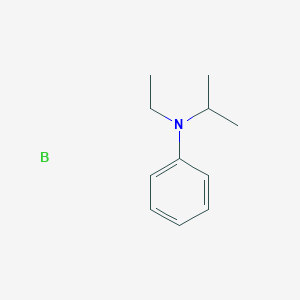

Structure

2D Structure

3D Structure of Parent

属性

InChI |

InChI=1S/C11H17N.B/c1-4-12(10(2)3)11-8-6-5-7-9-11;/h5-10H,4H2,1-3H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEWSHPNCRGZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].CCN(C1=CC=CC=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473062 | |

| Record name | Borane N-ethyl-N-isopropylaniline complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180840-34-0 | |

| Record name | Borane N-ethyl-N-isopropylaniline complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BACH-EI hydroboration reagent | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bach-EI Hydroboration Reagent 2.0M: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Bach-EI hydroboration reagent, a 2.0M solution of the N-ethyl-N-isopropylaniline borane complex in tetrahydrofuran (THF), is a highly efficient and selective reagent for the hydroboration of alkenes and alkynes. This guide provides an in-depth overview of its properties, mechanism of action, and detailed experimental protocols for its application in organic synthesis, particularly relevant to drug development and the preparation of complex molecules.

Reagent Properties and Specifications

The Bach-EI hydroboration reagent is a stable and convenient source of borane (BH₃) for a variety of chemical transformations.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-ethyl-N-isopropylaniline - borane complex | [1] |

| CAS Number | 180840-34-0 | [2] |

| Molecular Formula | C₁₁H₁₇BN | [2] |

| Molecular Weight | 174.07 g/mol | [2] |

| Concentration | 2.0 M in Tetrahydrofuran (THF) | [2] |

| Appearance | Solution | [1] |

| Density | ~0.904 g/mL at 25°C (of the complex) | [2] |

| Boiling Point | Not specified for the solution; THF boils at 66°C | [2] |

| Solubility | Soluble in common organic solvents | [2] |

| Stability | Stable solid, making it safer to handle than diborane | [1] |

Mechanism of Action: Hydroboration-Oxidation

The Bach-EI reagent operates through a dissociative mechanism. The N-ethyl-N-isopropylaniline amine acts as a carrier for borane (BH₃), and in solution, an equilibrium exists where a small amount of free BH₃ is the active hydroborating species.[1] The overall transformation to an alcohol is a two-step process: hydroboration followed by oxidation.

Hydroboration

The hydroboration step involves the addition of the B-H bond across the carbon-carbon double or triple bond. This addition is highly regioselective and stereospecific:

-

Anti-Markovnikov Regioselectivity : The boron atom adds to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon.[3][4]

-

Syn-Stereospecificity : The boron and hydrogen atoms add to the same face of the double bond.[4][5]

For unhindered olefins, the reaction proceeds rapidly to form a trialkylborane intermediate.[3][6] With more sterically hindered olefins, the reaction may stop at the dialkylborane or monoalkylborane stage.[6]

Oxidation

The resulting organoborane is not typically isolated but is oxidized in situ. The most common method employs hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH).[6][7] This process replaces the carbon-boron bond with a carbon-oxygen bond, yielding the corresponding alcohol with retention of stereochemistry.[5]

References

- 1. Bach-EI hydroboration reagent 2.0M | 180840-34-0 | Benchchem [benchchem.com]

- 2. Buy this compound (EVT-448165) | 180840-34-0 [evitachem.com]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Untitled Document [ursula.chem.yale.edu]

The Bach-EI Reagent: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the N-Ethyl-N-isopropylaniline-borane complex, a powerful and versatile reagent in modern organic synthesis.

The Bach-EI hydroboration reagent, chemically known as N-Ethyl-N-isopropylaniline-borane complex (H₃B·NPhEtPrⁱ), is a highly reactive and selective amine-borane adduct that has carved a significant niche in the toolbox of synthetic organic chemists. This guide provides a detailed overview of its chemical structure, properties, synthesis, and applications, with a focus on its utility in hydroboration-oxidation reactions for the preparation of alcohols and its role in the synthesis of complex molecules relevant to drug discovery and development.

Chemical Structure and Properties

The Bach-EI reagent is a stable complex formed between borane (BH₃) and the tertiary amine, N-Ethyl-N-isopropylaniline. The amine serves as a Lewis base, donating its lone pair of electrons to the empty p-orbital of the Lewis acidic borane, thus forming a stable adduct.[1] This complexation modulates the reactivity of borane, making it easier and safer to handle compared to gaseous diborane or its solutions.[2]

The "EI" in its name refers to the E thyl and i sopropyl groups on the aniline moiety.[2] The steric bulk of the N-ethyl-N-isopropylaniline ligand plays a crucial role in the reagent's reactivity and selectivity.[2]

Below is a table summarizing the key chemical and physical properties of the Bach-EI reagent.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₂₀BN | [] |

| Molecular Weight | 174.07 g/mol | [1] |

| CAS Number | 180840-34-0 | [2] |

| Appearance | Typically used as a 2.0M solution in THF | [2] |

| Density | Approximately 0.904 g/mL at 25°C |

Synthesis of the Bach-EI Reagent

The synthesis of the Bach-EI hydroboration reagent is achieved through the direct complexation of borane with N-ethyl-N-isopropylaniline.[2] This reaction is typically carried out under an inert atmosphere due to the sensitivity of borane to air and moisture. The N-ethyl-N-isopropylaniline acts as a carrier for the borane, forming a stable and soluble complex.

Mechanism of Action in Hydroboration

The Bach-EI reagent functions as a source of borane (BH₃) for hydroboration reactions. The prevailing mechanism is dissociative, where the amine-borane complex exists in equilibrium with a small amount of free borane and the amine.[2] It is this free borane that acts as the active hydroborating agent.

The hydroboration of an alkene proceeds through a concerted, four-membered transition state, leading to a syn-addition of the hydrogen and boron atoms across the double bond.[4] The boron atom adds to the less sterically hindered carbon atom of the double bond, resulting in anti-Markovnikov regioselectivity.[4][5]

Applications in Organic Synthesis

The primary application of the Bach-EI reagent is in the hydroboration of alkenes and alkynes, followed by oxidation to produce alcohols. This two-step sequence, known as the hydroboration-oxidation reaction, is a cornerstone of modern organic synthesis due to its high yields and predictable stereochemistry.[4]

Hydroboration-Oxidation of Alkenes

The hydroboration of alkenes with the Bach-EI reagent, followed by oxidation with alkaline hydrogen peroxide, provides a reliable method for the anti-Markovnikov hydration of double bonds.[1][4]

Quantitative Data on Hydroboration of Olefins

The following table summarizes the stoichiometry and reaction times for the hydroboration of various olefins with the Bach-EI reagent in tetrahydrofuran (THF) at room temperature. The subsequent oxidation to the corresponding alcohols proceeds in quantitative yields.[1]

| Olefin | Molar Ratio (Olefin:Reagent) | Time for Complete Hydroboration | Major Product after Oxidation |

| 1-Hexene | 3:1 | 1 hour | 1-Hexanol |

| Styrene | 3:1 | 1 hour | 2-Phenylethanol |

| Cyclopentene | 3:1 | 1 hour | Cyclopentanol |

| Cyclohexene | 2:1 | 1 hour | Cyclohexanol |

| 2-Methyl-2-butene | 2:1 | 1 hour | 3-Methyl-2-butanol |

| α-Pinene | 1:1 | 0.5 hours | cis-Myrtanol |

| 2,3-Dimethyl-2-butene | 1:1 | 0.5 hours | 2,3-Dimethyl-2-butanol |

Regioselectivity

The regioselectivity of the hydroboration is influenced by both steric and electronic factors of the substrate. The following table illustrates the regioselectivity of boron addition to different olefins using the Bach-EI reagent.[2]

| Olefin | Solvent | Boron attached at C-1 (%) | Boron attached at C-2 (%) |

| 1-Hexene | THF | 94 | 6 |

| Styrene | THF | 19 | 81 |

| Allyl chloride | THF | 42 | 58 |

Experimental Protocols

General Protocol for the Hydroboration-Oxidation of an Alkene:

-

Materials: Bach-EI reagent (2.0M solution in THF), alkene, anhydrous THF, 3M NaOH solution, 30% H₂O₂ solution. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Procedure:

-

To a stirred solution of the alkene in anhydrous THF at 0 °C, add the Bach-EI reagent solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for the time indicated in the quantitative data table, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and slowly add the 3M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, ensuring the temperature remains below 20 °C.

-

Stir the mixture at room temperature for 1-2 hours.

-

Perform a standard aqueous work-up, followed by extraction with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol product.

-

Purify the product by flash column chromatography if necessary.

-

Role in Drug Development and Complex Molecule Synthesis

While the Bach-EI reagent is not directly involved in biological signaling pathways, it is a valuable tool in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates.[6] Its ability to introduce hydroxyl groups with high regioselectivity and stereocontrol is particularly useful in the construction of intricate molecular architectures.

For instance, the hydroboration-oxidation methodology is frequently employed in the synthesis of polyketide and terpene natural products, many of which exhibit potent biological activities and serve as inspiration for drug design. The reliable formation of alcohols at specific positions in a carbon skeleton is a critical step in the total synthesis of such compounds.[2]

Conclusion

The Bach-EI hydroboration reagent is a robust and highly effective source of borane for a variety of synthetic transformations. Its stability, high reactivity, and predictable selectivity make it an invaluable reagent for researchers in both academic and industrial settings. The ability to perform hydroboration-oxidation reactions under mild conditions with high yields has solidified its place as a go-to method for the anti-Markovnikov hydration of alkenes and alkynes, contributing significantly to the efficient synthesis of complex molecules with potential applications in drug discovery and materials science.

References

N-Ethyl-N-isopropylaniline Borane Complex: A Technical Guide to its Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-ethyl-N-isopropylaniline borane complex (H₃B-NPhEtPrⁱ) is a highly reactive and selective amine-borane adduct that has emerged as a superior reagent for hydroboration and reduction reactions in organic synthesis. Its stability, solubility in various organic solvents, and the ease of recovery of the parent amine make it an attractive alternative to other borane carriers like borane-tetrahydrofuran (BH₃-THF) and borane-dimethyl sulfide (BMS). This technical guide provides an in-depth overview of the synthesis, reaction mechanisms, and applications of the N-ethyl-N-isopropylaniline borane complex, with a focus on quantitative data, detailed experimental protocols, and visual representations of its mode of action. Boron-based compounds are of significant interest in drug discovery and development, exhibiting a wide range of biological activities.[1][2]

Synthesis and Properties

N-ethyl-N-isopropylaniline borane is synthesized from N-ethyl-N-isopropylaniline and a source of borane. The parent amine, N-ethyl-N-isopropylaniline, can be prepared by the alkylation of N-ethylaniline.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| N-Ethyl-N-isopropylaniline | ||

| Molecular Formula | C₁₁H₁₇N | |

| Molecular Weight | 163.26 g/mol | |

| Boiling Point | 50-51 °C / 1 mmHg | |

| N-Ethyl-N-isopropylaniline Borane Complex | ||

| Molecular Formula | C₁₁H₂₀BN | |

| Molecular Weight | 177.09 g/mol | |

| Appearance | Liquid above 0 °C |

Table 2: Spectroscopic Data of N-Ethyl-N-isopropylaniline

| Type | Data |

| ¹H NMR | Data available, specific shifts depend on solvent and instrument. |

| ¹³C NMR | Data available, specific shifts depend on solvent and instrument. |

Core Applications and Mechanisms

The N-ethyl-N-isopropylaniline borane complex is primarily utilized for two key transformations in organic synthesis: hydroboration of unsaturated bonds and the reduction of various functional groups.

Hydroboration of Alkenes and Alkynes

Hydroboration involves the addition of a hydrogen-boron bond across a carbon-carbon double or triple bond. The N-ethyl-N-isopropylaniline borane complex serves as an efficient source of borane for this transformation. The reaction is typically fast in solvents like dioxane, requiring 0.5–1 hour for unhindered olefins at room temperature. The resulting organoboranes can be subsequently oxidized, typically with hydrogen peroxide and a base, to yield alcohols. This two-step hydroboration-oxidation sequence provides a powerful method for the anti-Markovnikov hydration of alkenes.

Table 3: Hydroboration of Representative Olefins with H₃B-NPhEtPrⁱ

| Olefin | Solvent | Reaction Time (h) | Product after Oxidation | Yield | Reference |

| 1-Hexene | Dioxane | 0.5 - 1 | 1-Hexanol | Quantitative | |

| Styrene | Dioxane | 0.5 - 1 | 2-Phenylethanol | Quantitative | |

| Cyclopentene | Dioxane | 0.5 - 1 | Cyclopentanol | Quantitative | |

| Cyclohexene | Dioxane | Slower | Cyclohexanol | Quantitative | |

| α-Pinene | THF | Rapid | cis-Myrtanol | Quantitative | |

| 2,3-Dimethyl-2-butene | THF | Rapid | 2,3-Dimethyl-2-butanol | Quantitative |

Note: "Quantitative" yields are reported in the source literature without specific percentages.

Reduction of Functional Groups

N-ethyl-N-isopropylaniline borane is a versatile reducing agent for a variety of functional groups. The general mechanism for carbonyl reduction involves the coordination of the Lewis acidic boron atom to the carbonyl oxygen, which activates the carbonyl group towards hydride transfer. For amides, this leads to the cleavage of the carbon-oxygen bond and the formation of the corresponding amine.

Table 4: Reduction of Representative Functional Groups with H₃B-NPhEtPrⁱ

| Functional Group | Substrate Example | Conditions | Product | Reference |

| Aldehyde | Benzaldehyde | THF, room temp. | Benzyl alcohol | |

| Ketone | Acetophenone | THF, room temp. | 1-Phenylethanol | |

| Carboxylic Acid | Benzoic Acid | THF, room temp. | Benzyl alcohol | |

| Aliphatic Ester | Ethyl benzoate | THF, reflux | Benzyl alcohol | |

| Tertiary Amide | N,N-Dimethylbenzamide | THF, reflux | Benzyldimethylamine | |

| Nitrile | Benzonitrile | THF, reflux | Benzylamine | |

| Imine | N-Benzylideneaniline | THF, room temp. | N-Benzylaniline |

Note: The reduction of esters, amides, and nitriles is sluggish at room temperature but proceeds readily under reflux conditions.

Experimental Protocols

Synthesis of N-Ethyl-N-isopropylaniline

A mixture of N-ethylaniline (0.10 mol) and 2-bromopropane (0.11 mol) is refluxed with stirring. Alternatively, diisopropyl sulfate (0.12 mol) can be added dropwise to N-ethylaniline (0.10 mol) at 60-80 °C, followed by heating at 100 °C for 2 hours. After the reaction is complete, an aqueous solution of potassium hydroxide is added, and the organic layer is separated, washed, dried, and distilled to yield N-ethyl-N-isopropylaniline.

Synthesis of N-Ethyl-N-isopropylaniline Borane Complex

The N-ethyl-N-isopropylaniline borane complex can be prepared by the reaction of N-ethyl-N-isopropylaniline with a source of borane, such as borane-dimethyl sulfide (BMS) or diborane generated in situ, in an inert solvent like tetrahydrofuran (THF) under a nitrogen atmosphere. The progress of the reaction can be monitored by the cessation of hydrogen evolution.

General Procedure for Hydroboration

To a solution of the alkene in THF at room temperature under a nitrogen atmosphere, a solution of N-ethyl-N-isopropylaniline borane complex in THF is added dropwise. The reaction mixture is stirred for the appropriate amount of time (see Table 3). The reaction is then cooled, and the organoborane intermediate is oxidized by the slow addition of aqueous sodium hydroxide followed by the dropwise addition of hydrogen peroxide. The resulting alcohol is then extracted, and the organic layer is dried and concentrated.

General Procedure for Reduction

To a solution of the substrate (e.g., amide, ester) in THF under a nitrogen atmosphere, a solution of N-ethyl-N-isopropylaniline borane complex in THF is added. The reaction mixture is stirred at room temperature or heated to reflux as required (see Table 4). Upon completion, the reaction is quenched, typically by the addition of acid, to decompose the amine-borane complex of the product. The product is then isolated by extraction and purification. The carrier amine, N-ethyl-N-isopropylaniline, can be recovered from the aqueous layer by basification and extraction, allowing for its recycling.

Conclusion

The N-ethyl-N-isopropylaniline borane complex is a highly effective and convenient reagent for hydroboration and the reduction of a wide range of functional groups. Its liquid nature, high reactivity, and the ability to recycle the carrier amine make it a valuable tool in modern organic synthesis. The mechanistic understanding of its reactions allows for the rational design of synthetic routes for the preparation of key intermediates in drug development and other areas of chemical research. The continued exploration of such borane complexes is likely to lead to the discovery of even more selective and efficient reagents for chemical transformations.

References

The Concerted Syn Addition in Hydroboration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The hydroboration-oxidation of alkenes stands as a cornerstone of modern organic synthesis, providing a reliable method for the anti-Markovnikov hydration of carbon-carbon double bonds with syn stereochemistry. This in-depth technical guide delves into the core of this reaction: the concerted syn addition mechanism of the hydroboration step. Understanding this mechanism is paramount for predicting and controlling the stereochemical and regiochemical outcomes in the synthesis of complex molecules, a critical aspect of drug development and materials science.

The Mechanism: A Concerted Dance of Atoms

The hydroboration of an alkene is a pericyclic reaction that proceeds through a four-membered transition state.[1][2] This concerted mechanism, where bond formation and bond breaking occur simultaneously, is the key to the reaction's high degree of stereospecificity and the absence of carbocation rearrangements.[1][2] Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃•THF), is an electrophilic species due to the electron-deficient boron atom.[2] The π-bond of the alkene acts as a nucleophile, attacking the empty p-orbital of the boron. Simultaneously, a hydride ion (H⁻) from the borane is transferred to one of the carbons of the double bond.[3]

This entire process occurs in a single, fluid step, with the boron and hydrogen atoms adding to the same face of the double bond, resulting in a syn addition.[1][3] The subsequent oxidation step, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group with retention of configuration, locking in the stereochemistry established during the hydroboration step.[1][2]

Visualizing the Mechanism

The following diagrams, generated using the DOT language, illustrate the key stages of the hydroboration-oxidation process.

Regioselectivity: The "Anti-Markovnikov" Rule

Hydroboration is renowned for its "anti-Markovnikov" regioselectivity, where the boron atom adds to the less substituted carbon of the double bond, and the hydrogen adds to the more substituted carbon.[1] This outcome is governed by a combination of steric and electronic factors.

-

Steric Factors: The bulky borane molecule preferentially approaches the less sterically hindered carbon atom of the alkene. This is particularly pronounced when using sterically demanding borane reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane.[4]

-

Electronic Factors: In the transition state, there is a partial positive charge on the more substituted carbon, which is better able to stabilize it. Conversely, the boron atom carries a partial negative charge.[4]

The interplay of these factors results in high regioselectivity, as illustrated by the data in the following tables.

Quantitative Analysis of Regioselectivity

The choice of borane reagent significantly impacts the regioselectivity of the hydroboration of terminal alkenes.

| Alkene | Borane Reagent | % Boron at C-1 (anti-Markovnikov) | % Boron at C-2 (Markovnikov) | Reference |

| 1-Hexene | BH₃ | ~94 | ~6 | [5] |

| 1-Hexene | Disiamylborane | 99 | 1 | [6] |

| Propene-d₆ | BH₃•THF | 90.0 | 10.0 | [5] |

| Styrene | BH₃ | 80 | 20 | [7] |

| Styrene | Chloroborane-dimethyl sulfide | 98 | 2 | [7] |

| Styrene | 9-BBN | 98.5 | 1.5 | [7] |

Table 1: Regioselectivity of Hydroboration with Various Borane Reagents.

The electronic nature of substituents on the alkene also influences the regiochemical outcome, as demonstrated by studies on substituted styrenes.

| Substituent (para) | % Addition to α-carbon | % Addition to β-carbon | Reference |

| -OCH₃ | 9 | 91 | [7] |

| -CH₃ | 18 | 82 | [7] |

| -H | 20 | 80 | [7] |

Table 2: Influence of Substituents on the Regioselectivity of Styrene Hydroboration.

Stereoselectivity: The Syn Addition

The concerted nature of the hydroboration mechanism dictates that the boron and hydrogen atoms are delivered to the same face of the alkene, resulting in a syn addition.[1] This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the creation of new stereocenters with high fidelity. The hydroboration of cyclic alkenes, such as 1-methylcyclopentene, provides a clear demonstration of this principle, yielding exclusively the trans product after oxidation.[3]

Experimental Evidence for Syn Addition

Deuterium labeling studies have provided compelling evidence for the concerted syn addition mechanism. For instance, the hydroboration of 1-methylcyclopentene with deuterated borane (BD₃), followed by oxidation, yields trans-2-methylcyclopentanol with the deuterium and hydroxyl groups in a cis relationship.[8][9]

Experimental Protocols

To provide a practical context, a detailed experimental protocol for the hydroboration-oxidation of 1-methylcyclohexene is outlined below. This procedure is representative of a typical laboratory-scale synthesis.

Hydroboration-Oxidation of 1-Methylcyclohexene

Materials:

-

1-Methylcyclohexene

-

1 M Borane-tetrahydrofuran complex (BH₃•THF) in THF

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dry, acetone-rinsed glassware

-

Magnetic stirrer and stir bar

-

Septum and needles

Hydroboration Step:

-

To a dry, 50 mL round-bottom flask equipped with a magnetic stir bar and a septum, add 1-methylcyclohexene (e.g., 5.0 g, 52 mmol).

-

Cool the flask in an ice-water bath.

-

Slowly add 1 M BH₃•THF solution (e.g., 18.3 mL, 18.3 mmol) to the stirred solution of the alkene via a syringe over a period of 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

Oxidation Step:

-

Cool the reaction mixture again in an ice-water bath.

-

Slowly and carefully add 3 M NaOH solution (e.g., 6.1 mL) to the flask.

-

Very slowly, add 30% H₂O₂ solution (e.g., 6.1 mL) dropwise, ensuring the temperature of the reaction mixture does not exceed 50 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

Workup:

-

Add diethyl ether (e.g., 20 mL) to the reaction mixture and transfer the contents to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer with saturated brine (2 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude trans-2-methylcyclohexanol.

-

The product can be further purified by distillation or chromatography.

Experimental Workflow Diagram

Conclusion

The concerted syn addition mechanism of hydroboration is a well-established and powerful principle in organic chemistry. Its high degree of stereospecificity and regioselectivity, governed by a combination of steric and electronic factors, makes it an indispensable tool for the synthesis of complex organic molecules. For researchers in drug development and other scientific fields, a thorough understanding of this mechanism is essential for the rational design of synthetic routes and the predictable construction of desired stereoisomers. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the practical application of this fundamental reaction.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Untitled Document [ursula.chem.yale.edu]

- 7. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]

- 8. youtube.com [youtube.com]

- 9. Hydroboration of 1-methyl cyclopentene using B2D6, followed by treatment with alkaline hydrogen peroxide, gives [infinitylearn.com]

- 10. Solved EXPERIMENT 29 A Hydroboration-Oxidation of | Chegg.com [chegg.com]

- 11. community.wvu.edu [community.wvu.edu]

The Role of Bach-EI as a Stable Borane-Amine Adduct: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic organic chemistry, the selective and efficient formation of carbon-heteroatom bonds is a cornerstone of molecular architecture, particularly in the synthesis of complex molecules and active pharmaceutical ingredients. Among the myriad of reagents developed for such transformations, borane carriers play a pivotal role, offering a versatile platform for hydroboration and reduction reactions. This technical guide focuses on the N-ethyl-N-isopropylaniline borane adduct, referred to herein as Bach-EI, a superior and highly stable borane-amine adduct that has demonstrated significant advantages in various synthetic applications.

Borane-amine adducts are valued for their stability, ease of handling, and tunable reactivity compared to highly reactive and pyrophoric borane sources like diborane gas or its solutions. The stability of these adducts is primarily dictated by the steric and electronic properties of the amine. Bach-EI, the adduct formed between borane and N-ethyl-N-isopropylaniline, emerges as a particularly effective reagent due to a fine balance of these properties, rendering it a stable, liquid, and highly reactive hydroborating and reducing agent.[1][2] This guide will provide an in-depth overview of the synthesis, properties, and applications of Bach-EI, supported by quantitative data and detailed experimental protocols.

Properties and Advantages of Bach-EI

Bach-EI (H₃B−NPhEtPri) is a liquid above 0°C, a physical state that offers considerable advantages in handling and dispensing compared to solid or gaseous borane reagents.[2] Its stability at room temperature and solubility in a range of common organic solvents, including tetrahydrofuran (THF), dioxane, tert-butyl methyl ether, n-pentane, and dichloromethane, contribute to its versatility in various reaction setups.[1][2]

The steric hindrance provided by the ethyl and isopropyl groups on the aniline nitrogen weakens the B-N dative bond just enough to allow for facile borane transfer to a substrate, yet the adduct remains stable for storage.[2] This controlled reactivity makes Bach-EI a more reactive hydroborating agent than many other amine-borane adducts.[1] For instance, the hydroboration of unhindered olefins to the trialkylborane stage is often complete within 0.5 to 1 hour in dioxane at room temperature.[1]

A significant advantage of using Bach-EI is the ability to recover the N-ethyl-N-isopropylaniline carrier amine after the reaction through simple acid-base extraction, allowing for its recycling and reuse, which is both cost-effective and environmentally conscious.[1]

Synthesis of Bach-EI

The synthesis of Bach-EI is a two-step process that begins with the preparation of the parent amine, N-ethyl-N-isopropylaniline, followed by its complexation with borane.

Synthesis of N-ethyl-N-isopropylaniline

A common method for the synthesis of N-ethyl-N-isopropylaniline involves the alkylation of N-ethylaniline.[2]

Formation of the Borane Adduct

The N-ethyl-N-isopropylaniline borane adduct (Bach-EI) is then prepared by reacting the synthesized amine with a borane source, such as borane-dimethyl sulfide complex ((CH₃)₂S·BH₃).[3]

Applications in Organic Synthesis

Bach-EI is a versatile reagent with primary applications in hydroboration-oxidation and reduction reactions.

Hydroboration-Oxidation of Alkenes

The hydroboration of alkenes with Bach-EI, followed by oxidation, is a highly efficient method for the anti-Markovnikov hydration of double bonds to produce alcohols.[1][4] The reaction proceeds with high regioselectivity, adding the boron atom to the less substituted carbon of the alkene. Subsequent oxidation with hydrogen peroxide in the presence of a base replaces the boron with a hydroxyl group.[5]

Reduction of Functional Groups

Bach-EI is also an effective reducing agent for a variety of functional groups. At room temperature, it readily reduces simple aldehydes, ketones, and carboxylic acids to the corresponding alcohols.[1] Imines, tertiary amides, and nitriles are reduced to their respective amines.[1] More robust functional groups such as esters, amides, and nitriles that show sluggish reactivity at room temperature can be effectively reduced under reflux conditions in solvents like THF or dioxane.[1]

Quantitative Data

The following tables summarize the reactivity and regioselectivity of Bach-EI in hydroboration reactions with various olefins.

Table 1: Reaction Times for Hydroboration of Olefins with Bach-EI in Dioxane at Room Temperature

| Olefin | Time for Complete Hydroboration |

| 1-Hexene | 0.5 - 1 hour |

| Styrene | 0.5 - 1 hour |

| Cyclopentene | 0.5 - 1 hour |

| Norbornene | 0.5 - 1 hour |

| Cyclohexene | Slower, forms dialkylborane rapidly |

| 2-Methyl-2-butene | Slower, forms dialkylborane rapidly |

| α-Pinene | Forms monoalkylborane rapidly, further reaction is slow |

| 2,3-Dimethyl-2-butene | Forms monoalkylborane rapidly, further reaction is slow |

Data compiled from The Journal of Organic Chemistry.[1]

Table 2: Regioselectivity in the Hydroboration of Alkenes with Bach-EI

| Alkene | Solvent | % Primary Borane Adduct | % Secondary Borane Adduct |

| 1-Hexene | THF | ~94% | ~6% |

| Styrene | THF | ~98% | ~2% |

| Allyl Chloride | THF | ~90% | ~10% |

Data represents the distribution of the boron atom on the alkyl chain and is similar to that observed with BH₃-THF.[1]

Experimental Protocols

General Procedure for Hydroboration of an Alkene

Materials:

-

Alkene (e.g., 1-octene)

-

Bach-EI (N-ethyl-N-isopropylaniline borane adduct)

-

Anhydrous solvent (e.g., THF or dioxane)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer is charged with the alkene and the anhydrous solvent.

-

The flask is cooled in an ice bath.

-

Bach-EI is added dropwise to the stirred solution of the alkene.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for the time indicated in Table 1, or until the reaction is complete as monitored by an appropriate technique (e.g., GC or TLC analysis of aliquots).

General Procedure for Oxidation of the Organoborane Intermediate

Materials:

-

Organoborane solution from the hydroboration step

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

Procedure:

-

The reaction mixture containing the trialkylborane is cooled in an ice bath.

-

3 M NaOH solution is carefully added, followed by the slow, dropwise addition of 30% H₂O₂ solution, ensuring the temperature is maintained below 40-50°C.

-

After the addition is complete, the mixture is stirred at room temperature for at least 1 hour to ensure complete oxidation.

-

The aqueous layer is separated, and the organic layer is washed with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product, which can be further purified by distillation or chromatography.

Conclusion

Bach-EI (N-ethyl-N-isopropylaniline borane adduct) stands out as a highly effective and user-friendly borane carrier for a range of synthetic transformations. Its stability, liquid form, and high reactivity make it a superior choice for hydroboration-oxidation and reduction reactions. The ability to recycle the parent amine adds to its appeal from both an economic and environmental perspective. For researchers and professionals in drug development and synthetic chemistry, Bach-EI offers a reliable and efficient tool for the construction of complex molecular architectures.

References

An In-depth Technical Guide to the Synthesis and Stability of N-ethyl-N-isopropylaniline Borane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and stability of N-ethyl-N-isopropylaniline borane (EIPAB), a versatile amine-borane complex with significant applications in organic synthesis. This document details the experimental protocols for its preparation and summarizes the available data on its stability, offering valuable insights for its effective use in research and development.

Introduction

N-ethyl-N-isopropylaniline borane is a stable and highly reactive borane carrier, recognized for its utility in hydroboration and reduction reactions. As an air-stable liquid at room temperature, it offers a safer and more convenient alternative to gaseous diborane or other more pyrophoric borane complexes. Its efficacy as a reducing agent and its role in the formation of carbon-boron bonds make it a valuable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates.

Synthesis of N-ethyl-N-isopropylaniline Borane

The synthesis of N-ethyl-N-isopropylaniline borane is a two-step process that first involves the preparation of the parent amine, N-ethyl-N-isopropylaniline, followed by its complexation with a borane source.

Synthesis of N-ethyl-N-isopropylaniline

The parent amine can be synthesized via the reductive amination of aniline with acetone, followed by ethylation.

Experimental Protocol:

A detailed experimental protocol for a similar synthesis of N-isopropylaniline is outlined below, which can be adapted for the synthesis of N-ethyl-N-isopropylaniline by subsequent ethylation.

-

Reaction Setup: A mixture of 233 g (2.5 moles) of aniline, 5 L of tetrahydrofuran, and 250 ml of acetone is stirred at 24°-25° C under a nitrogen atmosphere for 2 hours.

-

Cooling and Addition of Phthalic Acid: The reaction mixture is then cooled to 10° C, and 675 g (4.06 moles) of phthalic acid is added rapidly.

-

Reduction with Sodium Borohydride: The resulting suspension is stirred at 10° C under nitrogen, and 100 g (2.64 moles) of powdered 98% sodium borohydride is added over a period of 25 minutes. The temperature is observed to rise to 28° C during this addition.[1]

-

Reaction Progression and Work-up: The reaction mixture is stirred under nitrogen at 28° C for 15 minutes and then at 60°-61° C for 2 hours. After cooling to 25° C, the mixture is siphoned portionwise into 2.0 L of 20% sodium hydroxide solution, ensuring the temperature does not exceed 20° C.[1]

-

Extraction and Drying: The organic phase is separated, and 1.0 kg of anhydrous potassium carbonate is added. The mixture is stirred at 20°-25° C for 20 minutes.[1]

-

Isolation and Purification: The solid is removed by filtration and washed twice with 250 ml portions of tetrahydrofuran. The washings are combined with the filtrate, and the tetrahydrofuran is distilled off at 20-100 mm Hg at a maximum temperature of 55° C. The residual oil is then fractionally distilled to yield the pure product.[1]

A subsequent ethylation step would then be carried out to obtain N-ethyl-N-isopropylaniline.

Synthesis of N-ethyl-N-isopropylaniline Borane

The borane complex is typically prepared by the reaction of the parent amine with a suitable borane source, such as borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BMS).

Experimental Protocol:

A general procedure for the synthesis of amine-borane complexes is as follows:

-

Reaction Setup: An oven-dried, three-necked round bottom flask is placed under a nitrogen atmosphere.

-

Addition of Reagents: The N-ethyl-N-isopropylaniline is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

Borane Addition: A solution of the borane source (e.g., 1 M BH₃-THF) is added dropwise to the stirred amine solution at 0 °C.

-

Reaction and Monitoring: The reaction is typically stirred for a few hours at room temperature. The formation of the amine-borane complex can be monitored by ¹¹B NMR spectroscopy, which will show a characteristic signal for the borane adduct.

-

Work-up and Isolation: The solvent is removed under reduced pressure to yield the N-ethyl-N-isopropylaniline borane complex.

Stability of N-ethyl-N-isopropylaniline Borane

Amine-borane complexes are generally more stable than other borane adducts, such as those with ethers or sulfides. However, specific quantitative data on the stability of N-ethyl-N-isopropylaniline borane is limited in the publicly available literature. The stability of amine-boranes is influenced by steric and electronic factors of the amine.

General Stability Considerations for Amine-Boranes:

-

Thermal Stability: The thermal stability of amine-boranes can vary significantly. While some are stable at room temperature, others may decompose upon heating. For instance, some hindered amine-borane adducts have been shown to decompose to yield monomeric (dialkylamino)boranes.

-

Hydrolytic Stability: Amine-boranes can undergo hydrolysis, particularly in the presence of acids. The rate of hydrolysis is dependent on the specific amine and the reaction conditions.

Data Presentation:

Currently, there is a lack of specific quantitative stability data (e.g., TGA, DSC) for N-ethyl-N-isopropylaniline borane in the reviewed literature. Researchers should exercise caution and handle the compound under an inert atmosphere, especially when heated or in the presence of protic sources.

Experimental Workflows and Reaction Mechanisms

Synthesis Workflow

The general workflow for the synthesis of N-ethyl-N-isopropylaniline borane can be visualized as a two-step process.

Caption: General workflow for the synthesis of N-ethyl-N-isopropylaniline borane.

Hydroboration-Oxidation Mechanism

N-ethyl-N-isopropylaniline borane serves as a source of borane (BH₃) for hydroboration reactions. The overall hydroboration-oxidation of an alkene is a two-step process that results in an anti-Markovnikov alcohol.

Caption: Mechanism of hydroboration-oxidation using a borane source.

Conclusion

N-ethyl-N-isopropylaniline borane is a valuable reagent in organic synthesis, offering a stable and convenient source of borane for hydroboration and reduction reactions. While detailed experimental protocols for its synthesis can be adapted from general procedures for amine-borane complexes, there is a notable lack of specific quantitative data on its stability in the current literature. Further studies are warranted to fully characterize its thermal and hydrolytic stability to ensure its safe and optimal use in various applications. This guide provides a foundational understanding for researchers and professionals working with this important compound.

References

Dissociative mechanism of borane-amine adducts in hydroboration

An In-Depth Technical Guide on the Dissociative Mechanism of Borane-Amine Adducts in Hydroboration

Introduction

Borane-amine adducts are a class of stable, easily handled compounds that serve as important sources of borane (BH₃) for a variety of chemical transformations, most notably hydroboration. Unlike highly reactive and pyrophoric diborane (B₂H₆) or borane complexes with ethers like THF, amine-boranes offer enhanced stability and are often crystalline solids, making them attractive reagents in organic synthesis.[1] The hydroboration reaction, the addition of a hydrogen-boron bond across a carbon-carbon double or triple bond, is a cornerstone of synthetic chemistry, providing a pathway to a wide array of organoboranes which can be further transformed into alcohols, amines, and other functional groups.[2][3]

The reactivity of borane-amine adducts in hydroboration is intrinsically linked to the strength and lability of the dative bond between the nitrogen of the amine and the boron atom. The prevailing mechanism for hydroboration using these adducts is the dissociative mechanism . This guide provides a detailed exploration of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

The Core Mechanism: A Dissociative Pathway

The classical mechanism for hydroboration with borane-amine adducts proceeds through a prior dissociation of the adduct.[4][5] This is a reversible process where the stable, four-coordinate borane-amine complex dissociates to generate a small equilibrium concentration of free, three-coordinate borane (BH₃) and the corresponding amine.[6][7] This liberated BH₃ is the active hydroborating agent that then reacts with the alkene via the well-established four-centered transition state.

The overall process can be summarized in two main steps:

-

Dissociation (Rate-Determining Step): The borane-amine adduct (R₃N•BH₃) is in equilibrium with the free amine (R₃N) and borane (BH₃). The position of this equilibrium is crucial and depends on the stability of the adduct.

-

R₃N•BH₃ ⇌ R₃N + BH₃

-

-

Hydroboration: The free borane rapidly adds to the alkene to form an organoborane intermediate. This step is typically fast and irreversible.

-

3 R'CH=CH₂ + BH₃ → B(CH₂CH₂R')₃

-

The rate of the overall hydroboration reaction is therefore primarily dependent on the rate of dissociation of the borane-amine adduct.[5] Adducts that dissociate more readily will exhibit higher reactivity.

While the dissociative pathway is widely accepted, alternative mechanisms have been considered, particularly for activated systems. These include:

-

SN1-like Mechanism: Involves the heterolytic cleavage of a B-X bond (where X is a leaving group) to form a cationic boron species, which is then attacked by the alkene.[6][7]

-

SN2-like Mechanism: Involves the direct attack of the alkene on the boron center, displacing the amine in a single concerted step.[6] Kinetic data for some phosphine-borane systems, showing second-order kinetics, are consistent with this type of direct transfer process.[8]

However, for most standard hydroborations with simple borane-amine adducts, the evidence strongly supports the initial dissociation as the key step.[4][5]

Factors Influencing Adduct Dissociation and Reactivity

The stability of the N-B dative bond governs the reactivity of the adduct. Several factors influence this stability:

-

Steric Hindrance: Increasing the steric bulk on the amine significantly weakens the N-B bond, leading to a higher degree of dissociation and thus greater reactivity. For instance, the complexing ability of N,N-diethyl-tert-alkylamines with borane decreases as the steric bulk of the tert-alkyl group increases.[9] Consequently, the reactivity of the corresponding borane adducts towards hydroboration increases in the reverse order.[9]

-

Electronic Effects: The electronic properties of the substituents on both the nitrogen and boron atoms play a critical role.

-

On Nitrogen: Electron-donating groups on the nitrogen atom generally increase the basicity of the amine, leading to a stronger N-B bond and a more stable adduct.[10]

-

On Boron: Electron-withdrawing groups on the boron atom decrease the stability of the adduct. Conversely, electron-donating groups, such as methyl groups, on boron also decrease the adduct's stability compared to BH₃.[11]

-

-

Solvent: The choice of solvent can influence reaction rates. For example, the hydroboration of 1-octene with t-OctEt₂N:BH₃ shows enhanced reactivity in dioxane.[9] Apolar solvents can be more efficient for certain borane transfer reactions due to reduced entropic costs.[8]

Quantitative Data Summary

The following table summarizes key quantitative data related to the stability and reactivity of various borane-amine adducts.

| Adduct/System | Parameter | Value/Observation | Conditions | Reference |

| tert-Octyldialkylamine-Boranes | Relative Reactivity (vs. 1-octene) | t-OctNPr(n)₂ > t-OctNBuiMe > t-OctNEt₂ > t-OctN-(CH₂CH₂)₂O > t-OctNEtMe > t-OctNMe₂ | THF, Room Temp. | [9] |

| Ammonia-Borane (H₃N•BH₃) Derivatives | Deuterium KIE (kD₃N•BH₃/kH₃N•BH₃) | 1.74 | THF | [12] |

| Deuterium KIE (kH₃N•BD₃/kH₃N•BH₃) | 1.28 | THF | [12] | |

| Decomposition Temp. (19b) | 36.7 °C | TGA | [13][14] | |

| Decomposition Temp. (20b) | 50.5 °C | TGA | [13][14] | |

| Pyridine Borane (Py•BH₃) Activation | Regioselectivity (β-methylstyrene) | 15:1 (with I₂ activation) vs. 5:1 (BH₃•THF) | CH₂Cl₂, Room Temp. | [7] |

| Me₂NH•BH₃ Hydrogen Transfer | ΔG°exp (H-transfer step) | +10 ± 7 kJ mol⁻¹ | Experimental | [11] |

| ΔG°calc (H-transfer step) | +9.1 kJ mol⁻¹ | DFT Calculation | [11] |

Experimental Protocols

Investigating the dissociative mechanism of borane-amine adducts involves a combination of kinetic, spectroscopic, and computational methods.

Kinetic Studies via NMR Spectroscopy

This protocol is used to determine reaction rates and reaction order, which provides insight into the mechanism.

-

Objective: To monitor the rate of disappearance of an alkene and the formation of the organoborane product.

-

Methodology:

-

Prepare a solution of the borane-amine adduct and an internal standard (e.g., mesitylene) in a suitable deuterated solvent (e.g., THF-d₈) within an NMR tube under an inert atmosphere (e.g., Argon or Nitrogen).

-

Acquire an initial ¹H NMR spectrum to establish initial concentrations.

-

Inject a precise amount of the alkene substrate into the NMR tube.

-

Immediately begin acquiring ¹H NMR spectra at regular time intervals.

-

Integrate the signals corresponding to the alkene and the product relative to the internal standard to determine their concentrations over time.

-

Plot concentration versus time to determine the rate of the reaction. By varying the initial concentrations of the adduct and the alkene, the order of the reaction with respect to each component can be determined. A reaction that is zero-order in alkene is consistent with a rate-determining dissociation of the adduct.[12]

-

Spectroscopic Characterization of Boron Species

¹¹B NMR spectroscopy is essential for identifying the boron-containing species in solution.

-

Objective: To detect the borane-amine adduct, potential intermediates, and the final organoborane product.

-

Methodology:

-

Dissolve the borane-amine adduct of interest in a suitable solvent in an NMR tube under an inert atmosphere.

-

Acquire an ¹¹B NMR spectrum. Four-coordinate boron in an amine adduct typically appears as a quartet (due to coupling with the three B-H protons) at a characteristic chemical shift (e.g., -28.5 ppm for Py•BH₂I).[7]

-

Add the alkene and monitor the reaction over time by acquiring subsequent ¹¹B NMR spectra.

-

Observe the disappearance of the starting adduct signal and the appearance of a new signal corresponding to the trialkylborane product (typically a broad singlet in the range of +50 to +80 ppm). The absence of significant concentrations of other boron intermediates supports a simple dissociative mechanism.

-

Computational Analysis using Density Functional Theory (DFT)

DFT calculations are used to model the reaction pathway and calculate thermodynamic parameters that are difficult to measure experimentally.

-

Objective: To calculate the N-B bond dissociation energy (BDE) and map the potential energy surface for the hydroboration reaction.

-

Methodology:

-

Using a computational chemistry software package (e.g., Gaussian, Spartan), build the molecular structures of the borane-amine adduct, the dissociated amine and borane, the alkene, the transition state, and the final organoborane product.

-

Select an appropriate level of theory and basis set (e.g., B3LYP/6-311++G(d,p), as used in kinetic studies of borazine formation).[15]

-

Perform geometry optimization calculations for all species to find their lowest energy conformations.

-

Calculate the vibrational frequencies to confirm that optimized structures are true minima (no imaginary frequencies) and transition states have exactly one imaginary frequency.

-

The BDE can be calculated as the difference in the electronic energies of the optimized adduct and the sum of the energies of the optimized free amine and borane.

-

Locate the four-centered transition state for the addition of BH₃ to the alkene and calculate the activation energy barrier. These theoretical values provide insight into the favorability of the dissociative pathway.[10][11]

-

Visualizations of Mechanism and Workflow

Dissociative Hydroboration Pathway

Caption: The dissociative mechanism for hydroboration.

Experimental Workflow for Mechanistic Study

Caption: Workflow for studying the hydroboration mechanism.

Conclusion

The dissociative mechanism is fundamental to understanding the reactivity of borane-amine adducts in hydroboration. The reaction rate is predominantly controlled by the reversible dissociation of the stable four-coordinate adduct to liberate free, highly reactive three-coordinate borane. This dissociation is heavily influenced by steric and electronic factors, allowing for the rational design and selection of adducts for specific synthetic applications. By employing a combination of kinetic experiments, spectroscopic analysis, and computational modeling, researchers can gain deep insights into the reaction pathway, enabling the optimization of reaction conditions and the development of new, highly efficient hydroborating agents. This comprehensive understanding is vital for leveraging the full potential of borane-amine adducts in modern organic synthesis and drug development.

References

- 1. www1.eere.energy.gov [www1.eere.energy.gov]

- 2. Hydroboration - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydroboration with Pyridine Borane at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. Molecular addition compounds. 16. New, highly reactive borane adducts with N,N-dialkyl-tert-alkylamines for hydroboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Amine–Boranes as Transfer Hydrogenation and Hydrogenation Reagents: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Anti-Markovnikov Addition: Regioselectivity in Alkene Hydrohalogenation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific "Bach-EI reagent" did not yield a known chemical entity or reaction. This guide will therefore focus on the principles and methodologies of achieving anti-Markovnikov regioselectivity in the context of alkene hydrohalogenation, a core concept in modern organic synthesis. The well-established anti-Markovnikov hydrobromination will be used as the primary example to illustrate the mechanism and experimental design. The challenges and current state of anti-Markovnikov hydroiodination will also be addressed.

Introduction to Regioselectivity in Alkene Addition

The addition of unsymmetrical reagents to unsymmetrical alkenes can result in two constitutional isomers, known as regioisomers. The preferential formation of one regioisomer over the other is termed regioselectivity. In 1870, Vladimir Markovnikov empirically observed that in the addition of hydrogen halides (HX) to alkenes, the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, and the halide adds to the more substituted carbon. This is known as Markovnikov's rule and is governed by the formation of the more stable carbocation intermediate.

However, synthetic chemistry often requires the "anti-Markovnikov" product, where the addition occurs with the opposite regioselectivity. Achieving this reversal is a significant challenge and typically requires a change in the reaction mechanism from an ionic to a radical pathway.

The "Peroxide Effect": A Radical Approach to Anti-Markovnikov Addition

The most well-known method for achieving anti-Markovnikov addition of HBr to alkenes is through the use of radical initiators, such as peroxides.[1][2][3][4] This is often referred to as the "peroxide effect" or the Kharasch-Mayo reaction.[4] It is important to note that this effect is specific to HBr; the radical addition of HCl and HI is generally not synthetically useful due to unfavorable thermodynamics in the propagation steps of the radical chain reaction.[4][5]

Mechanism of Anti-Markovnikov Hydrobromination

The anti-Markovnikov addition of HBr proceeds through a free-radical chain mechanism, which consists of three main stages: initiation, propagation, and termination.[1][2][6][7]

-

Initiation: The reaction is initiated by the homolytic cleavage of a peroxide (ROOR) to form two alkoxy radicals (RO•). This radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).[2][6]

-

Propagation: The bromine radical adds to the alkene at the less substituted carbon. This regioselectivity is governed by the formation of the more stable (i.e., more substituted) carbon radical intermediate. This alkyl radical then abstracts a hydrogen atom from another molecule of HBr to yield the anti-Markovnikov product and regenerate a bromine radical, which continues the chain reaction.[2][6][8]

-

Termination: The chain reaction is terminated when any two radical species combine.[8]

Caption: Mechanism of radical anti-Markovnikov addition of HBr.

Quantitative Data on Regioselectivity

The anti-Markovnikov hydrobromination of alkenes is highly regioselective. The data below summarizes the product distribution for the addition of HBr to various alkenes under radical and non-radical (ionic) conditions.

| Alkene | Reaction Conditions | Major Product | Regioselectivity (anti-Markovnikov:Markovnikov) | Yield (%) | Reference |

| 1-Octene | HBr, PBr₃, H₂O, UV light | 1-Bromooctane | >80:20 | >80 | [9] |

| Undecylenic acid | HBr, PBr₃, H₂O, UV light | 11-Bromoundecanoic acid | >80:20 | 80-100 | [9] |

| Styrene | HBr, AIBN, 0°C | 1-Bromo-2-phenylethane | >95:5 | Good | [10] |

| Estragole | HBr, AIBN | 1-Bromo-3-(4-methoxyphenyl)propane | Successful | Not specified | [10] |

Note: AIBN (Azobisisobutyronitrile) is another common radical initiator.

Experimental Protocols

General Procedure for Anti-Markovnikov Hydrobromination of an Alkene

The following is a representative protocol for the radical addition of HBr to an alkene.

Caption: General experimental workflow for anti-Markovnikov hydrobromination.

Materials:

-

Alkene (1.0 equiv)

-

Radical initiator (e.g., AIBN, 0.05-0.1 equiv)

-

Anhydrous non-polar solvent (e.g., hexane, toluene)

-

HBr source (e.g., HBr gas, solution of HBr in acetic acid)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

(Optional) UV lamp

Procedure:

-

The alkene is dissolved in the anhydrous solvent in the round-bottom flask under an inert atmosphere.

-

The radical initiator is added to the solution.

-

The reaction mixture is cooled in an ice bath.

-

HBr is bubbled through the solution or added as a solution.

-

The reaction is stirred at 0°C to room temperature. For less reactive alkenes, gentle heating or UV irradiation may be required.

-

The reaction progress is monitored by an appropriate technique (e.g., TLC, GC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the pure anti-Markovnikov alkyl bromide.

The Challenge of Anti-Markovnikov Hydroiodination

While the radical-mediated anti-Markovnikov addition of HBr is a robust and reliable reaction, the analogous reaction with HI is not effective.[4][5] The reason for this lies in the thermodynamics of the radical chain propagation steps:

-

I• + R-CH=CH₂ → R-ĊH-CH₂I : The addition of an iodine radical to an alkene is an endothermic process. This makes the formation of the alkyl radical intermediate energetically unfavorable, thus inhibiting the radical chain reaction.[4][5]

-

R-ĊH-CH₂I + HI → R-CH₂-CH₂I + I• : While the subsequent hydrogen abstraction is exothermic, the high activation energy of the initial addition step prevents the reaction from proceeding efficiently.

Due to these mechanistic constraints, a general and efficient method for the direct anti-Markovnikov hydroiodination of alkenes via a radical pathway remains an unsolved challenge in organic synthesis. Current research focuses on alternative, multi-step strategies or the development of novel catalytic systems to achieve this transformation. For instance, hydroboration-oxidation followed by iodination of the resulting alcohol provides an indirect route to the anti-Markovnikov iodoalkane.

Conclusion

The regioselective synthesis of anti-Markovnikov addition products is a cornerstone of modern organic chemistry, enabling the construction of complex molecules with precise control. The radical-mediated hydrobromination of alkenes serves as a classic and powerful example of how a change in reaction mechanism can completely reverse the regiochemical outcome compared to the traditional ionic pathway. While a direct and general radical-based method for anti-Markovnikov hydroiodination is not currently available due to thermodynamic limitations, the ongoing development of novel synthetic methodologies may provide future solutions to this synthetic challenge. This understanding of mechanistic principles is crucial for researchers in the field of drug development, where the precise placement of functional groups can have a profound impact on biological activity.

References

- 1. byjus.com [byjus.com]

- 2. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. readchemistry.com [readchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial [curlyarrows.com]

- 8. google.com [google.com]

- 9. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Stereochemical Control in Hydroboration Reactions

For Researchers, Scientists, and Drug Development Professionals

The hydroboration-oxidation reaction stands as a cornerstone of modern organic synthesis, offering a powerful and reliable method for the anti-Markovnikov hydration of alkenes and alkynes. Its significance is profoundly amplified by the high degree of stereochemical control achievable, enabling the precise installation of hydroxyl groups and the creation of chiral centers. This technical guide provides an in-depth exploration of the principles and practices governing stereoselectivity in hydroboration reactions, with a focus on diastereoselective and enantioselective transformations.

Core Principles of Stereoselectivity

The stereochemical outcome of the hydroboration-oxidation sequence is dictated by two key steps: the hydroboration of the alkene and the subsequent oxidation of the organoborane intermediate.

-

Syn-Addition: The hydroboration step proceeds via a concerted, four-membered transition state where the boron and hydrogen atoms add to the same face of the double bond.[1][2][3][4][5][6][7] This syn-addition is a fundamental principle that establishes the relative stereochemistry of the newly formed C-H and C-B bonds.

-

Retention of Stereochemistry: The subsequent oxidation of the C-B bond, typically with alkaline hydrogen peroxide, occurs with complete retention of stereochemistry.[1][4] The hydroxyl group directly replaces the boron atom, preserving the spatial arrangement established during the hydroboration step.

Therefore, the stereochemistry of the final alcohol product is a direct reflection of the initial hydroboration event. Control over the facial selectivity of the hydroborating agent's approach to the alkene is paramount for achieving high stereoselectivity.

Diastereoselective Hydroboration: Substrate Control

In molecules containing pre-existing stereocenters, the facial bias of the hydroboration reaction is often dictated by the steric and electronic environment created by these centers. This substrate-controlled diastereoselectivity is a powerful tool for establishing new stereocenters in a predictable manner.

A key factor is the minimization of steric hindrance in the transition state. The bulky hydroborating agent will preferentially approach the alkene from the less sterically encumbered face. This is often rationalized using conformational analysis of the alkene, where the lowest energy conformation that minimizes allylic strain dictates the preferred trajectory of the incoming borane.[8][9]

Influence of Allylic Stereocenters

Alkenes with an allylic stereocenter often exhibit high diastereoselectivity. The Kishi model, for instance, effectively predicts the outcome by considering a staggered conformation along the Csp²–Csp³ bond, where the hydroborating agent attacks the face opposite the largest substituent.[9]

The choice of hydroborating agent can significantly influence the degree of diastereoselectivity. Sterically demanding reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN) and disiamylborane, amplify steric differences and often lead to higher diastereomeric ratios (d.r.) compared to borane (BH₃) itself.[7][10][11]

Quantitative Data for Diastereoselective Hydroboration

The following table summarizes the diastereoselectivity observed in the hydroboration of various alkenes with allylic stereocenters.

| Alkene Substrate | Hydroborating Agent | Diastereomeric Ratio (syn:anti or other) | Reference |

| Kishi's Monesin Intermediate | 9-BBN | 92:8 | [7] |

| Chiral Dienol with PMB protecting group | Ni(cod)₂/PCy₃, Pinacolborane | >20:1 | [4] |

| (E)-Allylsilane | 9-BBN | High anti-selectivity | [11] |

| (Z)-Allylsilane | 9-BBN | High syn-selectivity | [11] |

| Ionomycin Intermediate | BH₃·SMe₂ | syn-diastereomer favored | [7] |

| Ionomycin Intermediate | 9-BBN | anti-diastereomer favored | [7] |

Enantioselective Hydroboration: Reagent and Catalyst Control

For prochiral alkenes lacking inherent stereodirecting groups, enantioselectivity can be achieved by employing chiral hydroborating agents or chiral catalysts.

Chiral Hydroborating Agents

The pioneering work of H.C. Brown introduced the use of chiral boranes derived from naturally occurring terpenes. The most prominent among these are diisopinocampheylborane (Ipc₂BH) and monoisopinocampheylborane (IpcBH₂), derived from α-pinene.[7] These reagents create a chiral environment around the B-H bond, forcing the hydroboration to occur on one face of the prochiral alkene over the other.

The enantiomeric excess (ee) achieved is highly dependent on the structure of the alkene. For instance, Ipc₂BH is particularly effective for the asymmetric hydroboration of cis-1,2-disubstituted alkenes.[12]

Transition-Metal Catalyzed Asymmetric Hydroboration

In recent years, transition-metal catalysis, particularly with rhodium and copper complexes, has emerged as a powerful and versatile strategy for enantioselective hydroboration.[1][13][14][15][16][17] These methods often utilize commercially available, achiral borane sources like pinacolborane (HBpin) or catecholborane in conjunction with a chiral ligand.

The mechanism of catalyzed hydroboration differs from the uncatalyzed reaction, often involving oxidative addition of the B-H bond to the metal center, followed by alkene insertion and reductive elimination.[18] The chiral ligand environment around the metal center dictates the facial selectivity of the alkene insertion, leading to high enantioselectivity.

A significant advantage of catalytic systems is the ability to tune the ligand structure to control both enantioselectivity and, in some cases, regioselectivity.[15][19]

Quantitative Data for Enantioselective Hydroboration

The following table presents enantiomeric excesses achieved in the asymmetric hydroboration of representative prochiral alkenes.

| Alkene Substrate | Chiral Reagent/Catalyst System | Enantiomeric Excess (ee) | Reference |

| Styrene | [Rh(I)-NHC complex] / HBpin | up to 96% | [1] |

| Racemic Allenylstannane | (dIpc)₂BH | 88–94% | [3] |

| α-Trifluoromethyl Styrene | Co(acac)₂ / (R)-BTFM-Garphos, HBpin | 92% | [20] |

| Various Fluoroalkylated Alkenes | Co(acac)₂ / (R)-BTFM-Garphos, HBpin | up to 98% | [20][21] |

| β-Aryl Methylidenes | Rh / TADDOL-derived phosphite, HBpin | up to 98:2 er | [19] |

| 1,1-Disubstituted Alkenes (Directed) | Rh(nbd)₂BF₄ / TADDOL-phosphite, tmdBH | 95% | [22] |

| (E)-β-Amidoacrylates | Cu-catalyst / (S)-MeOBIPHEP | 93% | [23] |

Experimental Protocols

General Procedure for Diastereoselective Hydroboration-Oxidation of 1-Methylcyclopentene

This protocol is adapted from standard laboratory procedures and illustrates the fundamental steps of the reaction sequence.

Materials:

-

1-Methylcyclopentene

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Sodium hydroxide (NaOH), 3 M aqueous solution

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dry, acetone-rinsed glassware

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Syringe and needle

Procedure:

-

Hydroboration:

-

To a dry 5-mL conical vial containing a magnetic stir vane, add 150 mg of 1-methylcyclopentene.

-

Seal the vial with a septum cap and place it in an ice-water bath on a magnetic stirrer.

-

Using a dry syringe, slowly add 0.8 mL of the 1.0 M BH₃·THF solution over approximately 1 minute.

-

Allow the reaction to stir in the ice bath for an additional 30-60 minutes to ensure the completion of the hydroboration.

-

-

Oxidation:

-

Remove the ice bath. Cautiously add 0.3 mL of 3 M NaOH solution to the reaction mixture, followed by the slow, dropwise addition of 0.3 mL of 30% H₂O₂. Caution: This step is exothermic.

-

Stir the mixture at room temperature for 20-30 minutes.

-

-

Workup:

-

Add 1 mL of diethyl ether to the vial and stir to extract the product.

-

Allow the layers to separate. Carefully remove the lower aqueous layer with a pipette.

-

Wash the organic layer with 1 mL of brine.

-

Transfer the organic layer to a clean, dry vial and dry it over anhydrous Na₂SO₄.

-

Decant or filter the dried ether solution into a pre-weighed flask and evaporate the solvent to yield the crude trans-2-methylcyclopentanol.

-

Preparation of Diisopinocampheylborane ((Ipc)₂BH)

This procedure is based on the method developed by H.C. Brown for the synthesis of this highly useful chiral hydroborating agent.

Materials:

-

(+)-α-Pinene or (-)-α-Pinene (of high enantiomeric purity)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (THF)

-

Dry, inert atmosphere (Nitrogen or Argon) apparatus

Procedure:

-

Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Place the α-pinene in the flask and cool it to 0 °C in an ice bath.

-

Slowly add the BH₃·SMe₂ complex to the stirred α-pinene under a nitrogen atmosphere. The molar ratio of α-pinene to BH₃ should be 2:1.

-

After the addition is complete, allow the mixture to stir at 0 °C for several hours. A white precipitate of (Ipc)₂BH will form.

-

The resulting slurry of crystalline (Ipc)₂BH in THF can often be used directly for subsequent asymmetric hydroboration reactions.

Visualization of Key Concepts

Reaction Mechanisms and Workflows

The following diagrams, rendered in DOT language, illustrate the key mechanistic steps and experimental workflows discussed.

Caption: Mechanism of Hydroboration-Oxidation.

Caption: Logic of Substrate-Controlled Diastereoselectivity.

Caption: Workflows for Enantioselective Hydroboration.

Conclusion

The stereochemical control in hydroboration reactions is a well-developed and predictable aspect of modern synthetic chemistry. By understanding the fundamental principles of syn-addition and retention of configuration, and by judiciously selecting either the substrate's inherent stereodirecting elements or the appropriate chiral reagent or catalyst, chemists can synthesize complex molecules with a high degree of stereochemical precision. The continued development of new catalytic systems promises to further expand the scope and utility of this remarkable transformation, providing even more powerful tools for researchers in drug discovery and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. Enantioconvergent Hydroboration of a Racemic Allene: Enantioselective Synthesis of (E)-δ-Stannyl-anti-Homoallylic Alcohols via Aldehyde Crotylboration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diastereoselective Ni-catalyzed 1,4-hydroboration of chiral dienols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric Hydroboration — Making Molecules [makingmolecules.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. Regio- and Stereoselective Ni-Catalyzed 1,4-Hydroboration of 1,3-Dienes: Access to Stereodefined (Z)-Allylboron Reagents and Derived Allylic Alcohols [organic-chemistry.org]